Myeloperoxidase (MPO) Inhibition: Nanomolar Potency in Human Leukocyte Assay
4-(Pyridin-3-yloxy)phenol exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 12 nM in a human PMN leukocyte peroxidation assay [1]. This value represents a >100-fold higher potency compared to another structurally related MPO inhibitor, CHEMBL4783713, which shows an IC50 of 1.50E+3 nM (1,500 nM) in a recombinant human MPO assay [2]. The marked difference in potency underscores the critical role of the specific 4-(pyridin-3-yloxy)phenol scaffold for achieving nanomolar MPO inhibition.
| Evidence Dimension | MPO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | CHEMBL4783713: 1,500 nM |
| Quantified Difference | 125-fold more potent |
| Conditions | Human PMN leukocytes MPO peroxidation assay with H2O2 substrate, 10 min preincubation vs. recombinant human MPO assay with 120 mM NaCl |
Why This Matters
For researchers developing MPO-targeted therapeutics, the 125-fold potency advantage translates to lower required concentrations and potentially improved therapeutic windows, making 4-(pyridin-3-yloxy)phenol the preferred starting point for lead optimization over less potent analogs.
- [1] BindingDB. BDBM50507394 CHEMBL4531688. Affinity Data IC50: 12 nM. Assay Description: Inhibition of human PMN leukocytes MPO peroxidation activity using H2O2 as substrate preincubated for 10 mins followed by H2O2 addition. View Source
- [2] BindingDB. BDBM50554046 CHEMBL4783713. Affinity Data IC50: 1.50E+3 nM. Assay Description: Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl. View Source
